molecular formula C7H8OS B173456 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) CAS No. 197724-05-3

3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)

Cat. No.: B173456
CAS No.: 197724-05-3
M. Wt: 140.2 g/mol
InChI Key: YNKLUYQYWJBWEM-UHFFFAOYSA-N
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Description

3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethyl group at the 4-position and a formyl group at the 3-position of the thiophene ring. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the formyl group at the 3-position. Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde group.

Industrial Production Methods: Industrial production of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: 4-Ethylthiophene-3-carboxylic acid.

    Reduction: 4-Ethylthiophene-3-methanol.

    Substitution: Various halogenated thiophene derivatives.

Scientific Research Applications

3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can undergo nucleophilic addition reactions, which are crucial in many biochemical pathways. The thiophene ring can also participate in π-π interactions, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: Similar structure but with the formyl group at the 2-position.

    4-Methylthiophene-3-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is unique due to the presence of both the ethyl and formyl groups, which confer specific reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-ethylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-2-6-4-9-5-7(6)3-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKLUYQYWJBWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-ethylthiophene, B9, (3.4 g, 0.018 mol) in 40 mL of diethyl ether was cooled to -78° C., and a solution of n-BuLi (12.0 mL, 1.6M) in hexanes was added dropwise. The solution was allowed to warm to -20° C., and DMF (1.46 g, 0.020 mol) was added. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. The reaction was quenched with aqueous ammonium chloride solution and extracted twice with diethyl ether. The organic extracts were combined, washed with twice with water and then brine and dried (MgSO4). The solution was filtered and concentrated to provide 4-ethylthiophene-3-carboxaldehyde, C9, which was used directly in the next step. ##STR65##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B9
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.46 g
Type
reactant
Reaction Step Three

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